6,7-ジアセトキシ-4-クロロキナゾリン

概要

説明

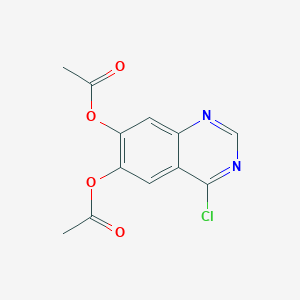

6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C12H9ClN2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in cancer research and drug development .

科学的研究の応用

抗癌活性

6,7-ジアセトキシ-4-クロロキナゾリン: 誘導体は、抗癌剤としての可能性について広く研究されてきました。 これらの化合物は、PC-3(前立腺癌)、MGC-803(胃癌)、HGC-27(胃癌)、A549(肺癌)、およびH1975(肺癌)を含むさまざまなヒト癌細胞株の増殖を阻害する上で有望な結果を示しています 。 作用機序は、しばしばアポトーシスと細胞周期停止の誘導に関与し、これは癌治療における重要な経路です .

抗菌特性

キナゾリン誘導体は、抗菌特性を含む幅広い生物活性を示します。 それらは、抗菌および抗真菌効果を持っていることが発見されており、新しい抗生物質や消毒剤の開発に役立つ可能性があります .

抗ウイルス用途

キナゾリンの構造骨格により、抗ウイルス活性を有する化合物を合成できます。 これらの誘導体は、特定のウイルス酵素または複製プロセスを標的にするように設計することができ、新規抗ウイルス薬の開発のための経路を提供します .

抗炎症効果

研究によると、キナゾリン化合物は抗炎症効果を示す可能性があります。 これは、そのような化合物が治療上の利点を提供する可能性のある慢性炎症性疾患の文脈において特に関連しています .

循環器研究

循環器研究では、6,7-ジアセトキシ-4-クロロキナゾリンなどのキナゾリン誘導体は、その潜在的な降圧効果について検討することができます。 これらの化合物の修飾により、高血圧および関連する循環器疾患の新しい治療法が開発される可能性があります .

神経障害

キナゾリン部分は、いくつかの抗けいれん薬に見られる共通の特徴です。 6,7-ジアセトキシ-4-クロロキナゾリンの誘導体は、てんかんなどの神経障害の治療における有効性について調査することができます .

作用機序

Target of Action

It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .

Mode of Action

Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .

Biochemical Pathways

It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .

Pharmacokinetics

The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.

Result of Action

6,7-Diacetoxy-4-chloro-quinazoline has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

生化学分析

Biochemical Properties

The biochemical properties of 6,7-Diacetoxy-4-chloro-quinazoline are not well-documented in the literature. It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazoline derivative .

Cellular Effects

The cellular effects of 6,7-Diacetoxy-4-chloro-quinazoline are currently unknown as there is limited information available in the literature. Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6,7-Diacetoxy-4-chloro-quinazoline is not well-understood due to the lack of research in this area. Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves the acetylation of 4-chloro-quinazoline derivatives. One common method includes the reaction of 4-chloro-quinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at the 6 and 7 positions .

Industrial Production Methods

Industrial production of 6,7-Diacetoxy-4-chloro-quinazoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

6,7-Diacetoxy-4-chloro-quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding dihydroxy compound.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: :

特性

IUPAC Name |

(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFINQJTXMSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650613 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938185-04-7 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。